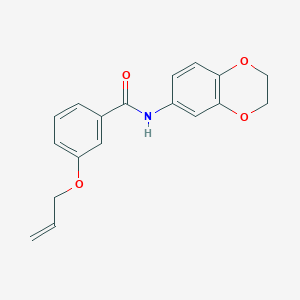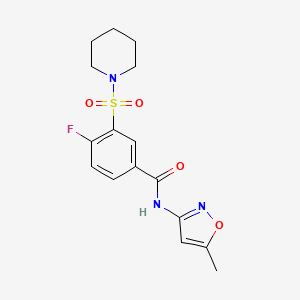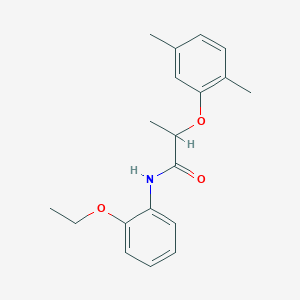![molecular formula C18H28N2O3 B4406870 4-isobutoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4406870.png)
4-isobutoxy-N-[3-(4-morpholinyl)propyl]benzamide
Descripción general
Descripción
4-isobutoxy-N-[3-(4-morpholinyl)propyl]benzamide, also known as JNJ-26481585, is a small molecule inhibitor that targets histone deacetylase enzymes. It has been the subject of numerous studies in recent years due to its potential therapeutic applications in various diseases, including cancer and neurological disorders.
Mecanismo De Acción
4-isobutoxy-N-[3-(4-morpholinyl)propyl]benzamide works by inhibiting histone deacetylase enzymes, which play a crucial role in regulating gene expression. By inhibiting these enzymes, this compound can alter the expression of various genes involved in cancer growth and neurodegeneration, leading to therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the promotion of neurite outgrowth in neurons. Additionally, it has been shown to modulate various signaling pathways involved in cancer and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-isobutoxy-N-[3-(4-morpholinyl)propyl]benzamide is its specificity for histone deacetylase enzymes, which reduces the risk of off-target effects. Additionally, it has been shown to have good pharmacokinetic properties, making it an attractive candidate for further development. However, one limitation is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several potential future directions for 4-isobutoxy-N-[3-(4-morpholinyl)propyl]benzamide research. One direction is the development of combination therapies with other anticancer agents to enhance its therapeutic effects. Another direction is the evaluation of its potential in other diseases, such as inflammatory disorders and metabolic diseases. Additionally, further studies are needed to elucidate its exact mechanism of action and identify potential biomarkers for patient selection.
Aplicaciones Científicas De Investigación
4-isobutoxy-N-[3-(4-morpholinyl)propyl]benzamide has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-(2-methylpropoxy)-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-15(2)14-23-17-6-4-16(5-7-17)18(21)19-8-3-9-20-10-12-22-13-11-20/h4-7,15H,3,8-14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUIWDQKXSFUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4406802.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4406813.png)


![4-({isopropyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate](/img/structure/B4406821.png)

![N,N'-[5-(1,3-benzothiazol-2-yl)-1,3-phenylene]diacetamide](/img/structure/B4406829.png)
![N-{2-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4406838.png)


![1-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4406856.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4406868.png)
![3-[2-(3-tert-butylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4406879.png)
![4-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4406889.png)